molecular formula C16H15ClN2O2 B5280841 4-chloro-N-(1-phenylethylcarbamoyl)benzamide

4-chloro-N-(1-phenylethylcarbamoyl)benzamide

Cat. No.: B5280841
M. Wt: 302.75 g/mol
InChI Key: ABFYMNNRGMZHAM-UHFFFAOYSA-N
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Description

4-chloro-N-(1-phenylethylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a phenylethylcarbamoyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-phenylethylcarbamoyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Another method involves the use of oxalyl chloride or phosgene to convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with N-(1-phenylethyl)amine to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-phenylethylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of N-(1-phenylethyl)amine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-chloro-N-(1-phenylethylcarbamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-phenylethylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1-phenylethylcarbamoyl)benzamide is unique due to the presence of both the chloro and phenylethylcarbamoyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(1-phenylethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(12-5-3-2-4-6-12)18-16(21)19-15(20)13-7-9-14(17)10-8-13/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFYMNNRGMZHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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